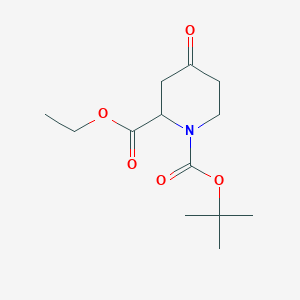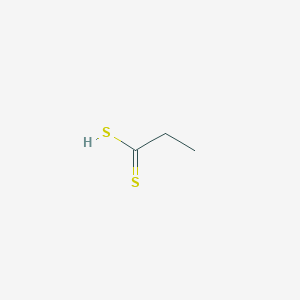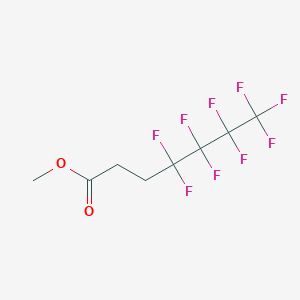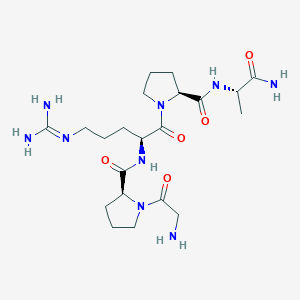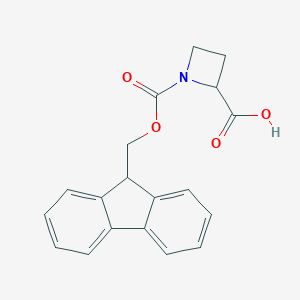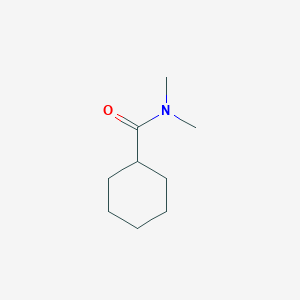
(2-甲氧基-4-甲基苯基)硼酸
描述
“(2-Methoxy-4-methylphenyl)boronic acid” is a chemical compound with the molecular formula C8H11BO3 . It is a solid substance and is often used in organic synthesis .
Synthesis Analysis
While specific synthesis methods for “(2-Methoxy-4-methylphenyl)boronic acid” were not found, boronic acids are generally synthesized through a variety of methods. One such method involves the catalytic protodeboronation of pinacol boronic esters . This process utilizes a radical approach and has been applied to 1°, 2°, and 3° alkyl boronic esters .Molecular Structure Analysis
The molecular structure of “(2-Methoxy-4-methylphenyl)boronic acid” consists of 8 carbon atoms, 11 hydrogen atoms, 1 boron atom, and 3 oxygen atoms . The molecular weight of the compound is 165.98 g/mol .Physical And Chemical Properties Analysis
“(2-Methoxy-4-methylphenyl)boronic acid” is a solid substance . It should be stored in an inert atmosphere at temperatures between 2-8°C . The boiling point data is not available .科学研究应用
铃木-宫浦偶联
该化合物用作铃木-宫浦 (SM) 交叉偶联反应中的试剂 . 该反应是最广泛应用的过渡金属催化的碳-碳键形成反应之一。 SM 偶联的成功源于异常温和且对官能团耐受的反应条件,以及相对稳定、易于制备且通常对环境友好的有机硼试剂的组合 .
原硼脱除
“(2-甲氧基-4-甲基苯基)硼酸”可用于频哪醇硼酸酯的原硼脱除 . 该过程是一种自由基方法,可以实现正式的反马氏烯烃加氢甲基化,这是一种有价值但以前未知的转化 .
硼化三芳基和四芳基鏻盐的合成
该化合物可用于合成硼化三芳基和四芳基鏻盐,它们用于细胞毒性研究 .
轴手性联芳基膦酸酯的制备
“(2-甲氧基-4-甲基苯基)硼酸”可用于通过不对称铃木偶联制备轴手性联芳基膦酸酯 .
芳基嘧啶的合成
该化合物可用于合成芳基嘧啶,然后可用于区域选择性乙酰氧基化 .
羟基苯基萘酚的制备
“(2-甲氧基-4-甲基苯基)硼酸”可用于制备羟基苯基萘酚,它们是 17β-羟基类固醇脱氢酶 2 型抑制剂 .
生物活性喜树碱类似物的合成
该化合物可用于通过区域选择性铃木偶联合成生物活性喜树碱类似物 .
铑催化的烯丙基芳基化
安全和危害
The compound is labeled with the signal word “Warning” and has hazard statements H315-H319 . This indicates that it can cause skin irritation (H315) and serious eye irritation (H319). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .
作用机制
Target of Action
The primary target of (2-Methoxy-4-methylphenyl)boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This interaction results in the formation of new carbon-carbon bonds .
Biochemical Pathways
The compound affects the Suzuki–Miyaura cross-coupling pathway . This pathway involves the coupling of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon-carbon bonds .
Pharmacokinetics
It’s known that the compound is relatively stable and readily prepared . These properties suggest that the compound may have good bioavailability, but more research is needed to confirm this.
Result of Action
The molecular effect of the compound’s action is the formation of new carbon-carbon bonds . This leads to the creation of new organic compounds
Action Environment
Environmental factors can influence the action of (2-Methoxy-4-methylphenyl)boronic acid. For instance, the compound’s action in the Suzuki–Miyaura cross-coupling reaction is influenced by the presence of a palladium catalyst . Additionally, the compound’s stability suggests that it may be resistant to environmental degradation .
属性
IUPAC Name |
(2-methoxy-4-methylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BO3/c1-6-3-4-7(9(10)11)8(5-6)12-2/h3-5,10-11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWNWZQJRSFHZRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)C)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80593561 | |
| Record name | (2-Methoxy-4-methylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80593561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
198211-79-9 | |
| Record name | (2-Methoxy-4-methylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80593561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-methoxy-4-methylphenyl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
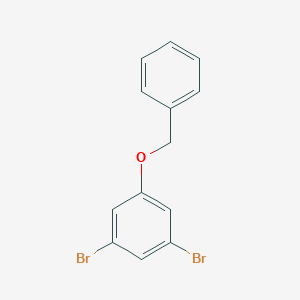
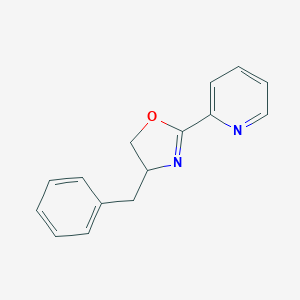
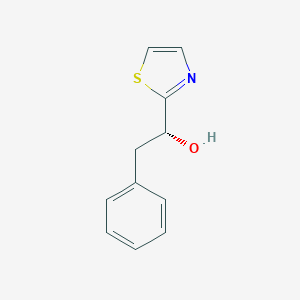
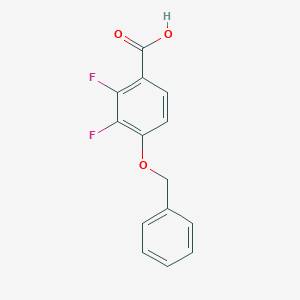
![Silane,[[(1b,3b,5E,7E,22E)-9,10-secoergosta-5,7,10(19),22-tetraene-1,3-diyl]bis(oxy)]bis[(1,1-dimethylethyl)dimethyl-](/img/structure/B173801.png)

